molecular formula C18H25N3O B8415927 alpha-ethyl-N,N-dimethyl-3-phenyl-4-propylpyrazole-1-acetamide

alpha-ethyl-N,N-dimethyl-3-phenyl-4-propylpyrazole-1-acetamide

Cat. No. B8415927
M. Wt: 299.4 g/mol
InChI Key: CEXKXWXRDRVIMG-UHFFFAOYSA-N
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Patent
US04072498

Procedure details

Using the procedure of Example 1, but substituting 2-bromo-N,N-dimethylbutyramide for 2-chloro-N,N-dimethylpropionamide and 3-phenyl-4-propylpyrazole for 4-methyl-3-phenylpyrazole, there was obtained α-ethyl-N,N-dimethyl-3-phenyl-4-propylpyrazole-1-acetamide, m.p. 63°-65.5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-phenyl-4-propylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH:2]([CH3:8])[C:3]([N:5]([CH3:7])[CH3:6])=[O:4].[C:9]1([C:15]2[C:19]([CH2:20][CH2:21][CH3:22])=[CH:18][NH:17][N:16]=2)[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[CH3:23]C1C(C2C=CC=CC=2)=NNC=1>>[CH2:8]([CH:2]([N:17]1[CH:18]=[C:19]([CH2:20][CH2:21][CH3:22])[C:15]([C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=2)=[N:16]1)[C:3]([N:5]([CH3:7])[CH3:6])=[O:4])[CH3:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(=O)N(C)C)C
Step Two
Name
3-phenyl-4-propylpyrazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C1=NNC=C1CCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C(=NNC1)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)C(C(=O)N(C)C)N1N=C(C(=C1)CCC)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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